molecular formula C12H9ClN2O2S B2452841 Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate CAS No. 898648-44-7

Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate

Cat. No. B2452841
CAS RN: 898648-44-7
M. Wt: 280.73
InChI Key: OKSLVZNMZLUJFA-UHFFFAOYSA-N
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Description

Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Clociguanil, and it belongs to the pyrimidine class of compounds.

Scientific Research Applications

Structural and Conformational Analysis

Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate and its derivatives have been extensively studied for their structural and conformational properties. For instance, Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives from this compound, exploring their molecular structures and conformational aspects through single-crystal X-ray diffraction. These studies revealed significant variations in hydrogen-bond interactions and molecular conformations based on substituents at specific positions on the pyrimidine ring, contributing to a deeper understanding of the structural and molecular behavior of these compounds (Stolarczyk et al., 2018).

Synthesis and Chemical Behavior

The compound and its related structures have been a focal point in synthetic chemistry. Bernardino et al. (2007) delved into the synthesis of related pyrimidine derivatives, highlighting an efficient synthetic route and examining the antiviral activities of these derivatives against various viruses. The study emphasized the synthesis pathways and the biological relevance of these compounds, indicating their potential in medicinal chemistry (Bernardino et al., 2007).

properties

IUPAC Name

phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-18-12-14-7-9(13)10(15-12)11(16)17-8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSLVZNMZLUJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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